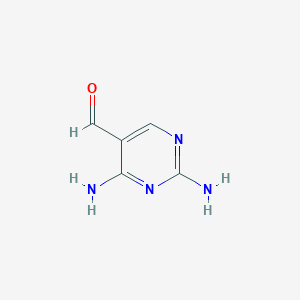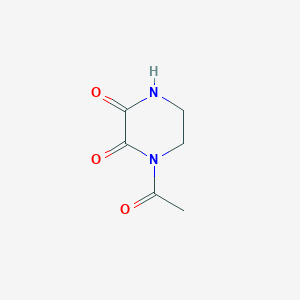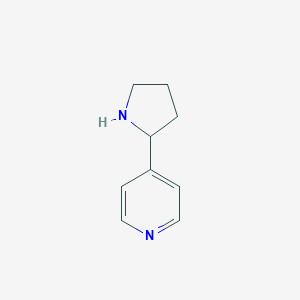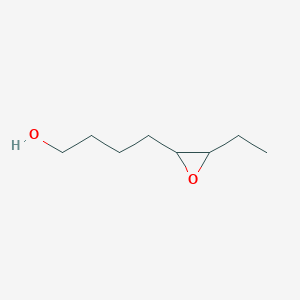
Oxiranebutanol, 3-ethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranebutanol, 3-ethyl-(9CI): is an organic compound characterized by an epoxy group attached to an octane chain. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranebutanol, 3-ethyl-(9CI) typically involves the epoxidation of octene derivatives. One common method is the metathesis polymerization of 5,6-epoxycyclooct-1-ene using the second-generation Grubbs ruthenium catalyst . This reaction is carried out under controlled conditions to ensure the formation of the epoxy group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of Oxiranebutanol, 3-ethyl-(9CI) can be scaled up using similar metathesis polymerization techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Oxiranebutanol, 3-ethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Oxiranebutanol, 3-ethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used to study the effects of epoxy groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of Oxiranebutanol, 3-ethyl-(9CI) includes its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Oxiranebutanol, 3-ethyl-(9CI) involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved in these reactions include nucleophilic attack on the electrophilic carbon atoms of the epoxy ring, resulting in the formation of new bonds and functional groups.
Comparison with Similar Compounds
1,2-Epoxyoctane: Another epoxy compound with similar reactivity but different positional isomerism.
5,6-Epoxydecane: A longer-chain analog with similar chemical properties.
5,6-Epoxyoct-2-ene: An unsaturated analog with an additional double bond.
Uniqueness: Oxiranebutanol, 3-ethyl-(9CI) is unique due to its specific epoxy group position and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
CAS No. |
158669-74-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
Canonical SMILES |
CCC1C(O1)CCCCO |
Synonyms |
Oxiranebutanol, 3-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
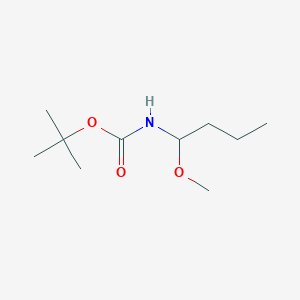
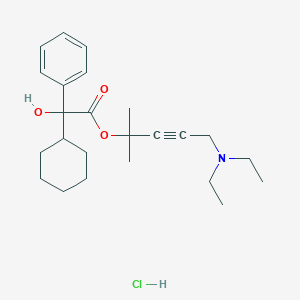


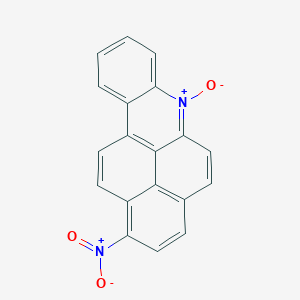
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
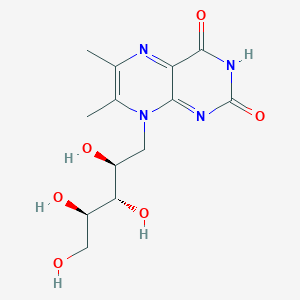

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
